Cas no 914465-97-7 (3-N-BOC-Aminomethylbenzylamine Hydrochloride)
3-N-BOC-Aminomethylbenzylamine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride
- 3-(BOC-AMINOMETHYL)BENZYLAMINE HYDROCHLORIDE,
- 3-N-BOC-AMINOMETHYL-BENZYLAMINE HCL
- tert-butyl N-[[3-(aminomethyl)phenyl]methyl]carbamate,hydrochloride
- 3-N-Boc-Aminomethyl-benzylamine hydroxhloride
- 3-N-Boc-aminomethyl-benzylamine hydrochloride
- tert-Butyl3-(aminomethyl)benzylcarbamatehydrochloride
- Z3027496155
- tert-Butyl(3-(aminomethyl)benzyl)carbamatehydrochloride
- TERT-BUTYL N-{[3-(AMINOMETHYL)PHENYL]METHYL}CARBAMATE HYDROCHLORIDE
- MFCD04112678
- DTXSID80373204
- AKOS015998958
- CS-0171916
- 914465-97-7
- EN300-1581814
- AS-38624
- 3-N-Boc-Aminomethyl-benzylamine hydroxhloride;tert-Butyl 3-(aMinoMethyl)benzylcarbaMate hydrochloride
- tert-Butyl {[3-(aminomethyl)phenyl]methyl}carbamate--hydrogen chloride (1/1)
- tert-butyl N-[[3-(aminomethyl)phenyl]methyl]carbamate;hydrochloride
- 3-N-BOC-Aminomethylbenzylamine Hydrochloride
-
- MDL: MFCD04112678
- Inchi: 1S/C13H20N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14;/h4-7H,8-9,14H2,1-3H3,(H,15,16);1H
- InChI Key: TZIKVHPLJHVGCM-UHFFFAOYSA-N
- SMILES: Cl.O=C(NCC1C=C(CN)C=CC=1)OC(C)(C)C
Computed Properties
- Exact Mass: 272.12900
- Monoisotopic Mass: 272.1291556g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 248
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.4Ų
Experimental Properties
- Color/Form: White to Yellow Solid
- PSA: 64.35000
- LogP: 4.06320
3-N-BOC-Aminomethylbenzylamine Hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P280;P305+P351+P338
- Storage Condition:2-8 °C
3-N-BOC-Aminomethylbenzylamine Hydrochloride Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-N-BOC-Aminomethylbenzylamine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 048433-1g |
3-N-Boc-Aminomethyl-benzylamine hydrochloride |
914465-97-7 | 95% | 1g |
£45.00 | 2022-03-01 | |
| Fluorochem | 048433-5g |
3-N-Boc-Aminomethyl-benzylamine hydrochloride |
914465-97-7 | 95% | 5g |
£147.00 | 2022-03-01 | |
| Fluorochem | 048433-25g |
3-N-Boc-Aminomethyl-benzylamine hydrochloride |
914465-97-7 | 95% | 25g |
£518.00 | 2022-03-01 | |
| AstaTech | 67460-1/G |
3-N-BOC-AMINOMETHYL-BENZYLAMINE HCL |
914465-97-7 | 95% | 1/G |
$44 | 2022-06-01 | |
| AstaTech | 67460-5/G |
3-N-BOC-AMINOMETHYL-BENZYLAMINE HCL |
914465-97-7 | 95% | 5g |
$94 | 2023-09-16 | |
| AstaTech | 67460-10/G |
3-N-BOC-AMINOMETHYL-BENZYLAMINE HCL |
914465-97-7 | 95% | 10/G |
$305 | 2022-06-01 | |
| TRC | B630070-50mg |
3-N-BOC-Aminomethylbenzylamine Hydrochloride |
914465-97-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B630070-100mg |
3-N-BOC-Aminomethylbenzylamine Hydrochloride |
914465-97-7 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B630070-500mg |
3-N-BOC-Aminomethylbenzylamine Hydrochloride |
914465-97-7 | 500mg |
$ 135.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | Y1234438-1g |
tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride |
914465-97-7 | 98% | 1g |
$55 | 2024-06-07 |
3-N-BOC-Aminomethylbenzylamine Hydrochloride Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 3-N-BOC-Aminomethylbenzylamine Hydrochloride
Comprehensive Overview of 3-N-BOC-Aminomethylbenzylamine Hydrochloride (CAS No. 914465-97-7): Properties, Applications, and Industry Insights
3-N-BOC-Aminomethylbenzylamine Hydrochloride (CAS No. 914465-97-7) is a specialized organic compound widely utilized in pharmaceutical intermediates and peptide synthesis. This compound, featuring a BOC-protected amine group, is critical for researchers developing novel drug candidates and bioconjugates. Its molecular structure combines a benzylamine backbone with a tert-butoxycarbonyl (BOC) protecting group, offering stability during complex chemical reactions.
In recent years, the demand for high-purity 3-N-BOC-Aminomethylbenzylamine Hydrochloride has surged due to its role in proteomics research and antibody-drug conjugate (ADC) development. Scientists frequently search for "BOC-amine derivatives solubility" or "CAS 914465-97-7 supplier," reflecting its niche yet growing relevance. The compound’s hydrochloride salt form enhances water solubility, making it ideal for aqueous-phase reactions—a key advantage highlighted in forums discussing "amine protection strategies 2024."
From a synthetic perspective, CAS 914465-97-7 serves as a versatile building block for N-terminal modifications in peptides. Its BOC group can be selectively deprotected under mild acidic conditions, aligning with trends toward green chemistry and "low-toxicity protecting groups." Analytical techniques like HPLC and NMR confirm its purity (>98%), addressing industry concerns about "impurity profiling in pharmaceutical intermediates."
The compound’s applications extend to cancer research, where it aids in designing targeted therapies. Discussions on platforms like ResearchGate often highlight "BOC-protected linkers for ADCs"—a hotspot tied to precision medicine advancements. Notably, its aminomethylbenzylamine moiety facilitates bioconjugation, a process central to developing next-generation biologics.
Storage and handling of 3-N-BOC-Aminomethylbenzylamine Hydrochloride require attention to moisture sensitivity, a topic frequently queried as "BOC-amine stability under refrigeration." Suppliers emphasize vacuum-sealed packaging to prevent degradation, while MSDS data underscores compatibility with common organic solvents like DMF and DCM.
Emerging trends also link this compound to neuroscience research, particularly in studies exploring neurotransmitter analogs. Searches for "benzylamine derivatives in CNS drug discovery" correlate with its structural adaptability. Regulatory compliance (e.g., REACH and GMP) further ensures its suitability for preclinical trials.
In summary, 914465-97-7 represents a pivotal tool for chemists navigating peptide engineering and small-molecule therapeutics. Its dual functionality—as both a protected amine and hydrochloride salt—positions it at the intersection of innovation and practicality, answering pressing queries like "how to remove BOC group efficiently" or "best practices for BOC-amine storage." As the pharmaceutical landscape evolves, this compound’s role in high-value synthesis will undoubtedly expand.
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